Cas no 921166-54-3 (4-bromo-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide)

4-bromo-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-bromo-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide
- 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
- 4-bromo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
- 4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
- SR-01000910425
- 921166-54-3
- SR-01000910425-1
- AKOS024625494
- F2070-0699
-
- Inchi: 1S/C15H12BrN5O/c16-12-8-6-11(7-9-12)15(22)17-10-14-18-19-20-21(14)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,22)
- InChI Key: BWUDRJKYJIQFQM-UHFFFAOYSA-N
- SMILES: C(NCC1N(C2=CC=CC=C2)N=NN=1)(=O)C1=CC=C(Br)C=C1
Computed Properties
- Exact Mass: 357.02252g/mol
- Monoisotopic Mass: 357.02252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.7Ų
- XLogP3: 2.7
4-bromo-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2070-0699-50mg |
4-bromo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide |
921166-54-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2070-0699-75mg |
4-bromo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide |
921166-54-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2070-0699-1mg |
4-bromo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide |
921166-54-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2070-0699-2mg |
4-bromo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide |
921166-54-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2070-0699-3mg |
4-bromo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide |
921166-54-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-0699-10mg |
4-bromo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide |
921166-54-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2070-0699-2μmol |
4-bromo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide |
921166-54-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2070-0699-100mg |
4-bromo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide |
921166-54-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2070-0699-25mg |
4-bromo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide |
921166-54-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2070-0699-15mg |
4-bromo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide |
921166-54-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
4-bromo-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide Related Literature
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
Additional information on 4-bromo-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide
Professional Introduction to 4-bromo-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide (CAS No. 921166-54-3)
4-bromo-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 921166-54-3, represents a fascinating intersection of organic chemistry and medicinal biology. Its molecular structure incorporates several key functional groups that make it a promising candidate for further exploration in drug discovery and therapeutic applications.
The core structure of this compound features a benzamide moiety linked to a brominated benzene ring, which is further substituted with a tetrazole ring. The tetrazole moiety is particularly noteworthy due to its presence in numerous bioactive molecules, including antiviral and anticancer agents. The presence of the 1-phenyl-1H-1,2,3,4-tetrazol-5-yl group adds an additional layer of complexity, potentially influencing both the pharmacokinetic and pharmacodynamic properties of the compound.
In recent years, there has been growing interest in the development of novel tetrazole-based compounds due to their unique chemical properties and biological activities. Studies have demonstrated that tetrazole derivatives can exhibit potent inhibitory effects on various enzymatic targets, making them valuable tools in the search for new therapeutic agents. The bromine substituent on the benzene ring in 4-bromo-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide may also contribute to its reactivity and potential utility in synthetic chemistry.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Research has shown that certain tetrazole derivatives can modulate neurotransmitter systems, suggesting that they may have therapeutic effects on conditions such as epilepsy and depression. The benzamide moiety is also known to interact with specific biological targets, further enhancing the compound's potential as a pharmacological agent.
The synthesis of 4-bromo-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the intricate molecular framework of this compound.
Recent studies have also explored the computational modeling of this compound to better understand its interactions with biological targets. Molecular docking simulations have revealed that 4-bromo-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide can bind effectively to several key enzymes involved in disease pathways. This computational evidence supports the hypothesis that this compound may have significant therapeutic potential.
In addition to its pharmacological applications, 4-bromo-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide has shown promise in material science research. Its unique chemical properties make it a suitable candidate for developing novel materials with applications in electronics and nanotechnology. The bromine substituent and the tetrazole ring contribute to its electronic characteristics, which can be exploited in the design of advanced functional materials.
The future prospects for 4-bromo-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide are vast and multifaceted. Ongoing research aims to optimize its synthesis and explore new derivatives with enhanced biological activities. Collaborative efforts between chemists and biologists are essential to fully realize the potential of this compound in drug discovery and beyond.
In conclusion, 4-bromo-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yll)methylbenzamide (CAS No. 92116654) is a remarkable chemical entity with significant implications for pharmaceutical research and industrial applications. Its unique structure and versatile properties make it a valuable tool for scientists working in diverse fields. As research continues to uncover new possibilities for this compound, its role in advancing scientific knowledge and technological innovation is poised to grow.
921166-54-3 (4-bromo-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide) Related Products
- 1334147-25-9(4-[4-(difluoromethoxy)phenyl]oxan-4-amine hydrochloride)
- 878448-76-1([4-[(2-Chloropyridine-4-carbonyl)oxymethyl]phenyl]methyl 2-chloropyridine-4-carboxylate)
- 1344062-76-5(7-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde)
- 1018592-59-0(4-(4-Fluoro-1H-indol-3-yl)butan-2-amine)
- 2243512-48-1(Potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate)
- 1261835-91-9(2-Chloro-4'-methoxy-2'-(trifluoromethyl)propiophenone)
- 1807244-07-0(Methyl 4-bromo-2,3-difluorobenzoate)
- 1334369-30-0(N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(pyridin-3-yl)ethanediamide)
- 57688-61-6(2-Butanone, 4-iodo-)
- 1114833-67-8(2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline)




